4-(1,3-Benzoxazol-5-yl)benzaldehyde
Overview
Description
4-(1,3-Benzoxazol-5-yl)benzaldehyde is an organic compound with the molecular formula C14H9NO2 and a molecular weight of 223.23 g/mol . It is characterized by a benzoxazole ring fused to a benzaldehyde moiety, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 4-(1,3-Benzoxazol-5-yl)benzaldehyde typically involves the reaction of 2-aminophenol with benzaldehyde derivatives under specific conditions. One common method includes the use of a catalyst such as nano-ZnO in a solvent like DMF at elevated temperatures . Industrial production methods may vary, but they generally aim for high yield, good atom economy, and eco-friendliness, despite the long reaction times required .
Chemical Reactions Analysis
4-(1,3-Benzoxazol-5-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Scientific Research Applications
4-(1,3-Benzoxazol-5-yl)benzaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the development of fluorescent probes and sensors due to its unique photophysical properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzoxazol-5-yl)benzaldehyde involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
4-(1,3-Benzoxazol-5-yl)benzaldehyde can be compared with other benzoxazole derivatives such as:
- 4-(5-Benzoxazolyl)benzaldehyde
- Benzaldehyde, 4-(5-benzoxazolyl)
- 4-(Benzo[d]oxazol-5-yl)benzaldehyde These compounds share a similar core structure but differ in their functional groups, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Biological Activity
4-(1,3-Benzoxazol-5-yl)benzaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features both a benzaldehyde group and a benzoxazole moiety, which contribute to its diverse biological effects. The following sections provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C14H11N1O1
- Structural Features :
- Contains a benzene ring attached to a 1,3-benzoxazole structure.
- The presence of the aldehyde group enhances its reactivity and potential biological efficacy.
Antimicrobial Activity
Research indicates that compounds containing benzoxazole groups exhibit significant antimicrobial properties. Specifically, studies have shown that:
-
Activity Against Bacteria :
- Compounds similar to this compound demonstrate selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis .
- The minimal inhibitory concentrations (MIC) for various derivatives have been documented, indicating varying degrees of effectiveness against different strains .
- Activity Against Fungi :
Cytotoxicity and Anticancer Potential
Several studies have explored the cytotoxic effects of benzoxazole derivatives on cancer cells:
- Selectivity : Certain compounds exhibit lower toxicity towards normal cells compared to cancer cells, highlighting their potential as anticancer agents .
- Cell Lines Tested : The cytotoxic effects have been evaluated on various cancer cell lines, including:
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key findings include:
- Functional Group Influence : The presence or absence of specific functional groups can significantly alter the compound's activity. For instance, variations in substituents on the phenyl ring can enhance or diminish antibacterial and antifungal activities .
Compound Name | Structure | Unique Features |
---|---|---|
4-(1,3-Benzothiazol-2-yl)benzaldehyde | Structure | Contains a thiazole instead of a benzoxazole; may exhibit different biological activities. |
2-Aminobenzoxazole | Structure | Lacks the aldehyde functionality; primarily studied for its antimicrobial properties. |
Benzothiazole derivatives | Structure | Known for their diverse pharmacological activities; comparison highlights the unique reactivity of benzoxazole derivatives. |
The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest:
- Binding Affinity : The compound may interact favorably with specific enzymes or receptors, influencing their activity and leading to various biological effects.
- Molecular Docking Studies : These studies help identify potential binding sites and interactions at the molecular level .
Case Studies and Research Findings
Numerous studies have documented the biological activities of benzoxazole derivatives, providing insights into their potential applications:
- Antibacterial Efficacy : A study demonstrated that certain derivatives were more effective than conventional antibiotics against specific bacterial strains .
- Cytotoxicity Profiles : Research has shown that some compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells, making them candidates for further development as anticancer agents .
- Quorum Sensing Inhibition : Some derivatives have been identified as quorum sensing inhibitors (QSIs), which could be utilized to combat bacterial virulence by disrupting communication among bacterial populations .
Properties
IUPAC Name |
4-(1,3-benzoxazol-5-yl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-8-10-1-3-11(4-2-10)12-5-6-14-13(7-12)15-9-17-14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWBSIPPTAIVGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC3=C(C=C2)OC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694263 | |
Record name | 4-(1,3-Benzoxazol-5-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1008361-50-9 | |
Record name | 4-(1,3-Benzoxazol-5-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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